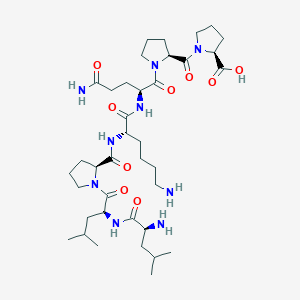
L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline is a peptide compound composed of eight amino acids: leucine, leucine, proline, lysine, glutamine, proline, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the target functional group.
Major Products Formed
The major products formed from these reactions include smaller peptide fragments, modified amino acids, and altered peptide structures depending on the reaction conditions and reagents used.
Scientific Research Applications
L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based treatments.
Mechanism of Action
The mechanism of action of L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the production of certain toxins by binding to key enzymes or receptors in pathogenic organisms . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
L-Alanyl-L-Glutamine: A dipeptide used in nutritional supplements and medical applications.
Uniqueness
L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and therapeutic purposes.
Properties
CAS No. |
918528-07-1 |
|---|---|
Molecular Formula |
C38H65N9O9 |
Molecular Weight |
792.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C38H65N9O9/c1-22(2)20-24(40)32(49)44-27(21-23(3)4)36(53)45-17-7-11-28(45)34(51)42-25(10-5-6-16-39)33(50)43-26(14-15-31(41)48)35(52)46-18-8-12-29(46)37(54)47-19-9-13-30(47)38(55)56/h22-30H,5-21,39-40H2,1-4H3,(H2,41,48)(H,42,51)(H,43,50)(H,44,49)(H,55,56)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
LTZRUQKHEQXLPV-FLMSMKGQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















